Afatinib

Vue d'ensemble

Description

Afatinib is a medication primarily used to treat non-small cell lung carcinoma. It belongs to the tyrosine kinase inhibitor family of medications and is taken orally. This compound is particularly effective in treating cases of non-small cell lung carcinoma that harbor mutations in the epidermal growth factor receptor gene . It is known for its irreversible inhibition of the ErbB family of tyrosine kinases, which includes epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4 .

Méthodes De Préparation

Afatinib is synthesized using a multi-step process. One method involves using 2-nitrile-4-[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline and 4-fluoro-3-chloroaniline as starting materials. These compounds undergo condensation and cyclization reactions with N,N-dimethylformamide dimethyl acetal to produce this compound . The process is designed to reduce manufacturing steps and lower costs, making it suitable for industrial production .

Analyse Des Réactions Chimiques

Afatinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly involving its functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Applications De Recherche Scientifique

Clinical Applications

-

Non-Small Cell Lung Cancer (NSCLC)

- First-Line Treatment : Afatinib has been established as a first-line treatment for patients with advanced NSCLC harboring EGFR mutations. The LUX-Lung 3 and LUX-Lung 6 trials demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) compared to standard chemotherapy regimens .

- Sequential Treatment : Recent studies suggest that this compound can be effectively used in a sequential treatment approach, followed by other therapies for patients with EGFR-mutant NSCLC .

- Head and Neck Squamous Cell Carcinoma (HNSCC)

- Chordoma

- HER2-Positive Breast Cancer

Table 1: Summary of Key Clinical Trials Involving this compound

| Study Name | Cancer Type | Patient Population | Key Findings |

|---|---|---|---|

| LUX-Lung 3 | NSCLC | EGFR mutation-positive | Improved PFS and OS compared to chemotherapy |

| LUX-Lung 6 | NSCLC | Asian population with EGFR mutations | Significant PFS benefits over standard therapy |

| GEP11 PREDICTOR | HNSCC | Operable non-metastatic | 70% metabolic response without surgery delay |

| Chordoma Phase 2 | Chordoma | Advanced chordoma patients | 40% progression-free at 12 months; median PFS 28 months |

Biomarkers and Predictive Factors

Research into biomarkers associated with this compound efficacy has gained traction. In the GEP11 PREDICTOR trial, baseline phosphorylation levels of RB1 and HER4 correlated with metabolic responses, suggesting that these markers may help predict patient outcomes . Further studies are warranted to validate these findings across broader patient populations.

Safety Profile

This compound's safety profile is generally manageable, with common adverse effects including diarrhea, rash, and stomatitis. Dose reductions have been shown to maintain efficacy while minimizing side effects in some patient populations .

Mécanisme D'action

Afatinib exerts its effects by irreversibly binding to and inhibiting the kinase domains of epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This compound is effective against epidermal growth factor receptor mutations targeted by first-generation tyrosine kinase inhibitors and some less common mutations resistant to these drugs .

Comparaison Avec Des Composés Similaires

Afatinib is compared with other tyrosine kinase inhibitors such as erlotinib, gefitinib, and osimertinib:

Erlotinib and Gefitinib: These are first-generation tyrosine kinase inhibitors that reversibly inhibit epidermal growth factor receptor.

Osimertinib: A third-generation tyrosine kinase inhibitor that targets the T790M mutation, which is resistant to both first-generation inhibitors and this compound. This compound’s uniqueness lies in its ability to irreversibly inhibit multiple members of the ErbB family, making it effective against a broader range of epidermal growth factor receptor mutations.

Activité Biologique

Afatinib is a potent, irreversible pan-HER (human epidermal growth factor receptor) tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC). Its mechanism of action involves the inhibition of EGFR, HER2, and HER4, which are critical for tumor cell proliferation and survival. This article discusses the biological activity of this compound, focusing on its efficacy, mechanisms, and relevant clinical findings.

This compound works by irreversibly binding to the EGFR family of receptors, inhibiting their activity and subsequent downstream signaling pathways that promote tumor growth. The drug is particularly effective against tumors with specific mutations in the EGFR gene, such as exon 19 deletions and L858R point mutations. However, it is less effective against T790M mutations, for which osimertinib is preferred .

Non-Small Cell Lung Cancer (NSCLC)

This compound has demonstrated significant efficacy in patients with EGFR-mutated NSCLC. A study involving 152 patients reported an overall response rate (ORR) of 74.6%, with a median progression-free survival (PFS) of 12.2 months . In a real-world study, patients treated with this compound showed a median PFS of 20.2 months and an overall survival (OS) of 48.6 months .

Table 1: Clinical Outcomes with this compound in NSCLC

| Study Type | Sample Size | ORR (%) | Median PFS (months) | Median OS (months) |

|---|---|---|---|---|

| Clinical Trial | 152 | 74.6 | 12.2 | 30.4 |

| Real-World Study | Varies | - | 20.2 | 48.6 |

Head and Neck Squamous Cell Carcinoma (HNSCC)

In HNSCC, this compound has shown promise as well. A randomized phase II study indicated that this compound treatment resulted in a high rate of metabolic response among treatment-naïve patients . The study highlighted that responders exhibited higher levels of phosphorylated ERK1/2 and lower levels of phosphorylated HER4 and RB1 compared to non-responders.

Biomarkers Associated with Efficacy

Identifying predictive biomarkers is crucial for optimizing this compound therapy. In the HNSCC study, baseline expression levels of pERK1/2, pHER4, and pRB1 correlated significantly with metabolic responses to this compound . Additionally, an enrichment of tumor-infiltrating B cells was observed in responders, suggesting a potential immune-mediated mechanism contributing to treatment efficacy.

Table 2: Predictive Biomarkers for this compound Response in HNSCC

| Biomarker | Expression Level in Responders | Statistical Significance |

|---|---|---|

| pERK1/2 | Higher | P = 0.02 |

| pHER4 | Lower | P = 0.03 |

| pRB1 | Lower | P = 0.002 |

Case Studies

Several case studies have illustrated the effectiveness of this compound in patients with uncommon EGFR mutations. For instance, one patient with a rare mutation achieved a partial response after three months on this compound, maintaining a good quality of life throughout treatment . These findings support the notion that this compound can be beneficial even in cases where standard treatments may fail.

Safety Profile

This compound is generally well-tolerated; however, it is associated with common adverse effects such as diarrhea and skin rash . Monitoring and managing these side effects are essential for maintaining patient adherence to therapy.

Propriétés

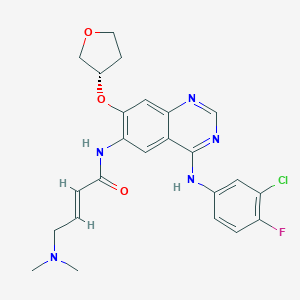

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-CWDCEQMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893451 | |

| Record name | Afatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Afatinib is a potent and selective, irreversible ErbB family blocker. Afatinib covalently binds to and irreversibly blocks signaling from all homo and heterodimers formed by the ErbB family members EGFR (ErbB1), HER2 (ErbB2), ErbB3 and ErbB4. In particular, afatinib covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) and irreversibly inhibits tyrosine kinase autophosphorylation, resulting in downregulation of ErbB signaling. Certain mutations in EGFR, including non-resistant mutations in its kinase domain, can result in increased autophosphorylation of the receptor, leading to receptor activation, sometimes in the absence of ligand binding, and can support cell proliferation in NSCLC. Non-resistant mutations are defined as those occurring in exons constituting the kinase domain of EGFR that lead to increased receptor activation and where efficacy is predicted by 1) clinically meaningful tumor shrinkage with the recommended dose of afatinib and/or 2) inhibition of cellular proliferation or EGFR tyrosine kinase phosphorylation at concentrations of afatinib sustainable at the recommended dosage according to validated methods. The most commonly found of these mutations are exon 21 L858R substitutions and exon 19 deletions. Moreover, afatinib demonstrated inhibition of autophosphorylation and/or in vitro proliferation of cell lines expressing wild-type EGFR and in those expressing selected EGFR exon 19 deletion mutations, exon 21 L858R mutations, or other less common non-resistant mutations, at afatinib concentrations achieved in patients. In addition, afatinib inhibited in vitro proliferation of cell lines overexpressing HER2. | |

| Record name | Afatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

850140-72-6, 439081-18-2 | |

| Record name | Afatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850140-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850140726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tovok | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Afatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Afatinib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41UD74L59M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Afatinib is an irreversible inhibitor of the ErbB family of tyrosine kinase receptors. [, , , , , ] This family includes epidermal growth factor receptor (EGFR/HER1/ErbB1), HER2 (ErbB2), HER4 (ErbB4) and indirectly HER3 (ErbB3). [, , , , , ] this compound binds covalently to a cysteine residue within the ATP-binding pocket of these receptors, preventing their activation and downstream signaling. [, , , , , ] Inhibition of EGFR/HER signaling by this compound leads to cell cycle arrest, reduced cell proliferation, induction of apoptosis, and decreased angiogenesis in tumor cells. [, , , , , , ]

ANone: The provided research abstracts primarily focus on this compound's biological activity and do not elaborate on its material compatibility or stability under various non-biological conditions.

ANone: this compound functions as an inhibitor rather than a catalyst. [, , , , , ] Its primary role is to block the catalytic activity of tyrosine kinases rather than to catalyze a specific reaction.

ANone: While the provided abstracts don't detail specific SAR studies on this compound, they highlight its irreversible binding compared to reversible first-generation EGFR-TKIs. [, , ] This irreversibility is attributed to its covalent interaction with the cysteine residue in the ATP-binding site of EGFR/HER receptors. [, , ] This difference in binding mechanism contributes to this compound's increased potency and broader spectrum of activity against different EGFR mutations, including some that confer resistance to first-generation TKIs. [, , ]

ANone: One study investigated the use of polyethylene glycol (PEG)-coated gold nanoparticles (PEGAuNPs) as a drug delivery system for this compound. [] This formulation enhanced this compound's cellular uptake and antitumor activity in pancreatic and NSCLC cell lines, potentially improving its efficacy and allowing for dose reduction to minimize toxicity. []

ANone: One study found a correlation between higher this compound plasma concentrations and the severity of diarrhea, a common side effect. [] They identified specific thresholds for area under the curve (AUC) and C0 that could predict the occurrence of grade 2 diarrhea. [] This suggests the potential for therapeutic drug monitoring of this compound to optimize efficacy and minimize toxicity. [] Another study reported that this compound was detected in the cerebrospinal fluid of a patient with brain metastases, suggesting its ability to penetrate the central nervous system. []

ANone: this compound has been extensively studied in preclinical and clinical settings for its efficacy against various cancers:

- In vitro: this compound effectively inhibited the growth of various cancer cell lines, including lung cancer, [, , , , , , , , ] esophageal squamous cell carcinoma, [] and colorectal cancer. []

- In vivo: this compound showed significant tumor growth inhibition in mouse xenograft models of lung cancer, [, , , , , , ] esophageal squamous cell carcinoma, [] and colorectal cancer. []

- Clinical trials: Numerous clinical trials have investigated this compound's efficacy in NSCLC patients. this compound demonstrated improved progression-free survival compared to chemotherapy in patients with specific EGFR mutations. [, , ] Studies also suggest that this compound may benefit patients with uncommon EGFR mutations, [] brain metastases, [, ] and those pretreated with other EGFR-TKIs. [, ]

ANone: Although initially effective, acquired resistance to this compound remains a challenge. Studies have identified several resistance mechanisms:

- EGFR T790M mutation: This secondary mutation remains a prevalent resistance mechanism for both first- and second-generation EGFR-TKIs, including this compound. [, , , , ]

- MET amplification: This mechanism was observed in some this compound-resistant cell lines. []

- Epithelial-to-mesenchymal transition (EMT): This phenotypic change was associated with this compound resistance in some cell lines. [, ]

- Stem cell-like features: Upregulation of stem cell markers was observed in this compound-resistant cells. []

- Activation of alternative signaling pathways: These include the IGF1R pathway, [] and FGFR1 activation. []

- Other mechanisms: Upregulation of EGFR, [] and mutations in KRAS, [] have also been implicated in this compound resistance.

ANone: Clinical trials and real-world studies have reported several adverse events associated with this compound:

- Gastrointestinal: Diarrhea is a common side effect, and its severity appears to be correlated with this compound plasma concentrations. [, , ]

- Dermatologic: Rash and acne are frequently observed. [, ]

- Other: Stomatitis and paronychia are also reported. [, ]

ANone: The provided abstracts do not mention specific long-term effects of this compound. Long-term safety data may be available in clinical trial publications and post-marketing surveillance studies.

ANone: One study explored the use of PEGAuNPs to enhance this compound delivery. [] This nanoparticle-based delivery system improved drug uptake in cancer cells and enhanced its antitumor activity, suggesting a promising strategy for improving efficacy and potentially reducing toxicity. []

ANone: Research on predictive biomarkers for this compound is ongoing. One study suggested that a hypoxic gene signature may correlate with a higher likelihood of metabolic response to this compound in head and neck squamous cell carcinoma. []

ANone: this compound represents a significant milestone in the evolution of EGFR-targeted therapy for cancer:

- Second-generation EGFR-TKI: this compound emerged as a second-generation, irreversible EGFR-TKI designed to overcome limitations of earlier reversible inhibitors, particularly acquired resistance through the T790M mutation. [, , ]

- Approval for EGFR-mutant NSCLC: this compound gained approval for treating patients with specific EGFR mutations in advanced NSCLC, offering a new treatment option for this patient population. [, , ]

- Exploration in other cancers: this compound is also being investigated in other cancer types, including head and neck squamous cell carcinoma, [, ] breast cancer, [] and esophageal squamous cell carcinoma, [] highlighting its potential broader application.

ANone: this compound research has spurred collaborative efforts across disciplines:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.